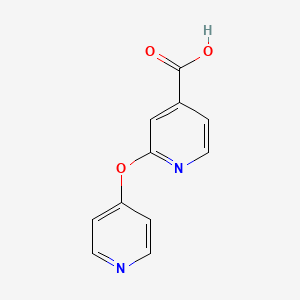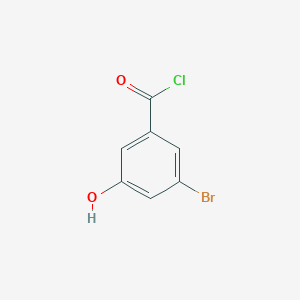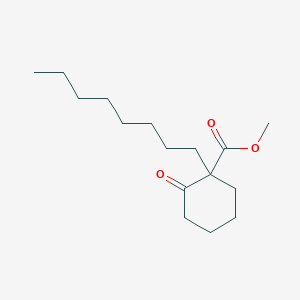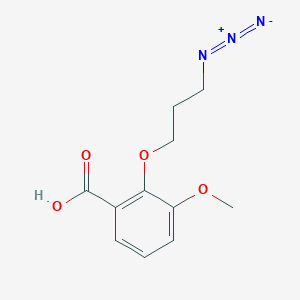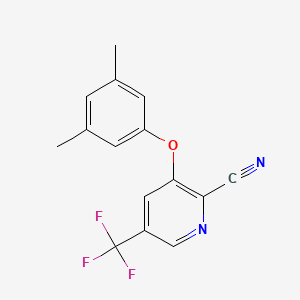![molecular formula C13H19BrN2 B1411799 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine CAS No. 1781545-53-6](/img/structure/B1411799.png)
1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine
Overview
Description
The compound “1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine” is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring is often incorporated into biologically active compounds due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring substituted at one nitrogen with a methyl group and at the other nitrogen with a 2-(3-Bromophenyl)ethyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be displaced in a nucleophilic aromatic substitution reaction. The piperazine ring could also undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. It’s difficult to predict these properties without experimental data .Scientific Research Applications
1. Use in Catechol Oxidase Models
1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine has been utilized in the study of catechol oxidase models. A study by Merkel et al. (2005) explored the use of unsymmetrical compartmental dinucleating ligands, one of which was based on a bromophenol with a piperazine arm. This was part of an effort to model the active site of type 3 copper proteins. The findings suggested that the presence of a thioether group near the metal site could significantly influence catecholase activity (Merkel et al., 2005).
2. In Synthesis of Complex Molecules
The compound has been employed in the synthesis of complex molecular structures. For example, a study by Mishriky and Moustafa (2013) detailed the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, indicating the versatility of this compound in organic synthesis (Mishriky & Moustafa, 2013).
3. Structural Characterization in Crystallography
The compound has also been significant in the field of crystallography. A study conducted by Ozbey, Kuş, and Göker (2001) involved the structural characterization of a similar compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, using X-ray crystallography. This highlighted the compound's utility in elucidating molecular structures (Ozbey, Kuş, & Göker, 2001).
Mechanism of Action
The mechanism of action of this compound is not known without specific biological studies. Piperazine derivatives are known to have a wide range of biological activities, including acting as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12/h2-4,11H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFXFFQLXRFVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



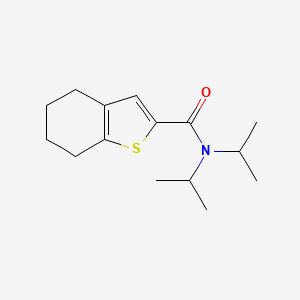
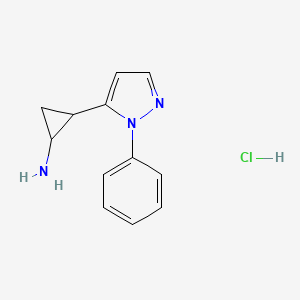
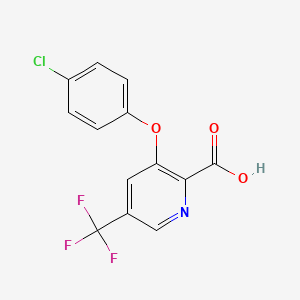
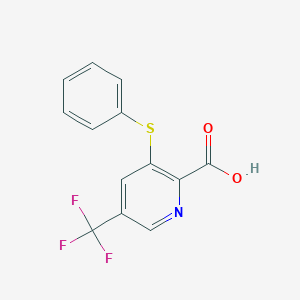
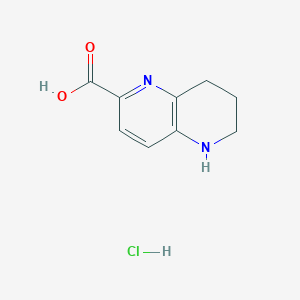
![2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1411724.png)
![2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride](/img/structure/B1411725.png)
